molecular formula C15H13NO5 B057956 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 861841-94-3

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No. B057956
M. Wt: 287.27 g/mol
InChI Key: WJTGHNZQGWPVID-UHFFFAOYSA-N
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Description

The compound “1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” is a complex organic molecule that has been studied in various contexts, including its role in hydrogen bonding motifs and as a precursor in the synthesis of potentially bioactive molecules. Its structural intricacies, such as hydrogen bonding and charge density, have been explored to understand its chemical behavior and reactivity (Hibbs et al., 2003).

Synthesis Analysis

The synthesis of derivatives similar to “1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” involves multiple steps, including nitration, benzylation, and specific functional group transformations. These processes have been explored to create compounds with varied biological activities, demonstrating the compound's versatility as a synthetic intermediate (Learmonth et al., 2002).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and neutron diffraction studies, have been conducted to elucidate the charge density and hydrogen bonding patterns within the molecule. These studies reveal the extent of pi-delocalization and the fine details of intra- and intermolecular bonding, offering insights into the molecule's chemical reactivity and stability (Hibbs et al., 2003).

Chemical Reactions and Properties

“1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” undergoes various chemical reactions, showcasing its reactivity towards different reagents and conditions. Studies on similar molecules highlight reactions such as arylation, bromination, and enzymatic resolutions, which are pivotal in synthesizing enantiomerically enriched compounds and understanding the chemical behavior of the core structure (Barroso et al., 2004).

Physical Properties Analysis

The physical properties of compounds similar to “1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” are closely related to their molecular structure. X-ray crystallography and spectroscopic methods provide valuable information on their solid-state structure, helping to correlate physical properties with molecular conformation (Kocabıyık et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecule's functional groups and overall structure. Studies involving similar compounds have explored various chemical transformations, such as oxidation, reduction, and condensation reactions, to understand the influence of structural elements on chemical properties (Savant et al., 2015).

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of derivatives of benzyloxy-nitrophenyl ethanone, such as thiosemicarbazones, has been explored for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These compounds exhibit appreciable activity, indicating their potential as antibacterial agents (Parekh & Desai, 2006).

Enzymatic Resolution and Synthesis

Research into the enzymatic resolution of benzyloxy-nitrophenyl ethanone derivatives has led to the synthesis of key intermediates for pharmaceutical compounds. For instance, the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol represents a step towards creating more complex and pharmacologically active molecules (Ji Ya-fei, 2010).

Inhibition of 5-lipoxygenase (5-hLOX) Activity

Benzyl phenyl ketone derivatives, including those with benzyloxy-nitrophenyl groups, have been investigated for their ability to inhibit 5-hLOX, an enzyme involved in inflammation and asthma. These studies not only highlight the compounds' inhibitory effects but also suggest their potential therapeutic applications in treating inflammation-related conditions (Vásquez-Martínez et al., 2019).

Charge Density Analysis

The charge density and hydrogen bonding motifs of benzyloxy-nitrophenyl ethanone derivatives have been analyzed to understand their molecular structures better. Such studies are crucial for designing molecules with enhanced stability and desired interactions for pharmaceutical applications (Hibbs, Overgaard, & Piltz, 2003).

Synthesis of Indazoles

Benzyloxy-nitrophenyl ethanone is also used in synthesizing indazole derivatives, indicating its versatility in producing compounds with potential medicinal properties. The detailed synthesis procedure highlights the compound's role in creating pharmacologically relevant molecules (Tang Yan-feng, 2012).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The compound is an intermediate in the synthesis of Olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy . This suggests potential applications in the development of new drugs for respiratory conditions.

properties

IUPAC Name

1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTGHNZQGWPVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610519
Record name 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

CAS RN

861841-94-3
Record name 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18 mL of fuming nitric acid are added dropwise to a solution of 81.5 g (0.34 mol) 1-(5-benzyloxy-2-hydroxy-phenyl)-ethanone (known from U.S. Pat. No. 4,460,581) in 700 mL acetic acid, while cooling with the ice bath, such that the temperature does not exceed 20° C. Then the reaction mixture is stirred for two hours at ambient temperature, poured onto ice water and filtered. The product is recrystallised from isopropanol, suction filtered and washed with isopropanol and diisopropylether. Yield: 69.6 g (72%); mass spectroscopy [M+H]+=288.
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18 mL
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81.5 g
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ice
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0 (± 1) mol
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700 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

10.00 kg (41.27 mol) 1-[2-hydroxy-5-(phenylmethoxy)-phenyl]-ethanone 5a are dissolved in 50 l acetic acid. 4.40 kg (45.40 mol) nitric acid 65% are metered into this solution at 15 to 20° C. The feed vessel is rinsed with 4 l acetic acid. The reaction mixture is stirred for 1 hour. After inoculation 50 l water are added. The suspension obtained is stirred for 1 hour at 10° C. to complete the crystallisation. The product is centrifuged and dried at 50° C.
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10 kg
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50 L
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